molecular formula C25H21ClN4O3 B12003561 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide CAS No. 634897-54-4

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12003561
CAS No.: 634897-54-4
M. Wt: 460.9 g/mol
InChI Key: ZEAKGFNIYZSEIS-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazole ring, a chlorobenzyl group, and a methoxybenzylidene moiety, which contribute to its diverse chemical reactivity and biological activity.

Properties

CAS No.

634897-54-4

Molecular Formula

C25H21ClN4O3

Molecular Weight

460.9 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H21ClN4O3/c1-32-21-7-4-5-17(13-21)15-27-30-25(31)24-14-23(28-29-24)18-9-11-20(12-10-18)33-16-19-6-2-3-8-22(19)26/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+

InChI Key

ZEAKGFNIYZSEIS-JFLMPSFJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-diketone to form the pyrazole ring.

    Introduction of the Chlorobenzyl Group: The pyrazole intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorobenzyl group.

    Formation of the Carbohydrazide: The resulting compound is further reacted with hydrazine hydrate to form the carbohydrazide moiety.

    Condensation with Methoxybenzaldehyde: Finally, the carbohydrazide is condensed with 3-methoxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted products with new functional groups replacing the chlorobenzyl moiety.

Scientific Research Applications

Anticancer Activity

Pyrazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that they can inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of Kinase Activity : Pyrazoles can modulate protein kinase activity, which is crucial in cancer cell proliferation and survival .
  • Targeting BRAF(V600E) Mutations : Some derivatives have shown efficacy against specific mutations in oncogenes like BRAF, making them potential candidates for targeted cancer therapies .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various studies. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory response. This inhibition can lead to reduced pain and inflammation in conditions such as arthritis .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of pyrazole derivatives against a range of pathogens:

  • Bacterial Inhibition : Studies have shown that certain pyrazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Fungal Activity : The compound has also been evaluated for its antifungal properties, showing effectiveness against various fungal strains .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The specific compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .

Case Study 2: Anti-inflammatory Mechanism

A research article investigated the anti-inflammatory effects of pyrazole derivatives using an animal model of arthritis. The results showed a significant reduction in inflammatory markers and joint swelling after treatment with the compound, supporting its potential use as an anti-inflammatory agent .

Case Study 3: Antimicrobial Screening

Another study focused on evaluating the antimicrobial properties of various pyrazole derivatives, including our compound. The findings revealed that it exhibited strong activity against Staphylococcus aureus and Candida albicans, showcasing its potential as an antimicrobial agent .

Synthesis and Characterization

The synthesis of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves:

  • Condensation Reaction : Reacting appropriate hydrazine derivatives with aldehydes to form the pyrazole core.
  • Functionalization : Introducing substituents such as methoxy and chlorobenzyl groups to enhance biological activity.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical reactions.

    Interact with Receptors: Bind to cellular receptors, leading to changes in cell signaling and function.

    Modulate Gene Expression: Influence the expression of specific genes, resulting in altered protein synthesis and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide
  • 5-(4-((2-Chlorobenzyl)oxy)-3-methoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide
  • 5-(4-((2-Chlorobenzyl)oxy)-3-ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide

Uniqueness

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzyl and methoxybenzylidene moieties enhances its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C25H21ClN4OC_{25}H_{21}ClN_{4}O with a molecular weight of 436.91 g/mol. Its structure includes a pyrazole core linked to various functional groups, which contribute to its biological activity.

Structural Features

FeatureDescription
Core Structure Pyrazole
Functional Groups Chlorobenzyl ether, methoxybenzylidene
Molecular Weight 436.91 g/mol

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit notable antitumor properties. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines. These compounds often target key pathways involved in tumor growth and proliferation.

  • Inhibition of Kinases : Many pyrazole derivatives inhibit critical kinases involved in cancer progression, including BRAF(V600E) and EGFR. For instance, studies have demonstrated that certain derivatives can effectively inhibit these kinases, leading to reduced cell viability in cancer models .
  • Induction of Apoptosis : Compounds within this class have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory and Antibacterial Properties

In addition to antitumor effects, pyrazole derivatives like the compound have also been evaluated for their anti-inflammatory and antibacterial activities.

Anti-inflammatory Effects

Research has highlighted the ability of certain pyrazole derivatives to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial in inflammatory responses . This suggests potential applications in treating inflammatory diseases.

Antibacterial Activity

Some studies have reported moderate to excellent antibacterial activity against various pathogens, indicating that this compound may serve as a lead for developing new antibacterial agents .

Study 1: Antitumor Efficacy in MCF-7 Cells

A study investigated the effects of a related pyrazole derivative on MCF-7 breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis at concentrations ranging from 0.3 to 24 µM. Molecular docking studies revealed effective binding to target proteins involved in cell cycle regulation .

Study 2: Anti-inflammatory Activity Assessment

Another study assessed the anti-inflammatory properties of similar compounds through in vitro assays measuring cytokine levels. The results demonstrated a marked decrease in TNF-α production upon treatment with the compound, supporting its potential use in managing inflammatory conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.